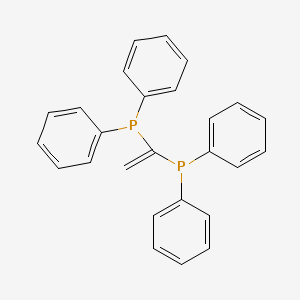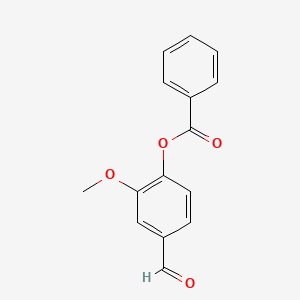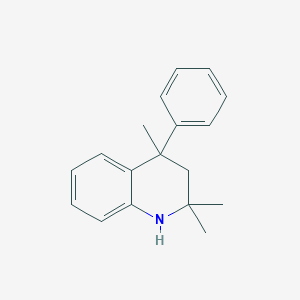
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Overview
Description
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C18H21N. It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups and a phenyl group attached to the quinoline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
The specific biochemical pathways affected by 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline are currently unknown. Given the complexity of the molecule, it is plausible that it could interact with multiple pathways, leading to a variety of downstream effects .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with NADPH-generating enzymes and chaperones, influencing the antioxidant system . The compound’s interaction with these biomolecules suggests its potential role in modulating oxidative stress and cellular redox states.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to affect the activity of NADPH-generating enzymes, which are crucial for maintaining cellular redox balance . Additionally, the compound influences apoptotic processes, indicating its potential role in regulating cell death and survival pathways . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes . The compound’s ability to modulate enzyme activity and gene expression underscores its significance in biochemical and pharmacological research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to the compound has been associated with sustained modulation of cellular redox states and apoptotic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on oxidative stress and cellular redox balance . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the compound’s pharmacological evaluation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in modulating oxidative stress responses and NADPH generation suggests its involvement in redox-related metabolic pathways . These interactions underscore the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical factors determining its biological activity . Understanding the transport mechanisms and distribution patterns of the compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their pharmacological activities, including antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features but lacking the phenyl group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties in experimental models of Parkinson’s disease.
Uniqueness: 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline stands out due to the presence of the phenyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHEQUIFZCBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218183 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13562-24-8 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological relevance of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline based on current research?
A1: Current research suggests that this compound and its derivatives might have potential antiviral properties. Specifically, a study investigated its molecular docking interactions with ACE-2 and SARS-CoV-2 spike (S) glycoprotein, key proteins involved in SARS-CoV-2 infection. [] While this in silico analysis provides preliminary insights, further experimental validation is needed to confirm any potential antiviral activity and to understand its mechanism of action.
Q2: What is known about the structure of this compound?
A2: While a specific molecular formula and weight were not provided in the provided abstracts, the name "this compound" itself provides significant structural information. It indicates a tetrahydroquinoline core structure with a phenyl group and three methyl groups attached at specific positions. Further research in chemical databases or publications focusing on its synthesis and characterization would be needed to obtain detailed spectroscopic data (NMR, IR, Mass Spectrometry) to fully elucidate its structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


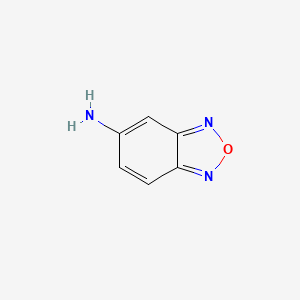
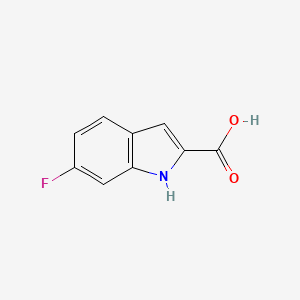
![3-(3,5-Dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B1308532.png)
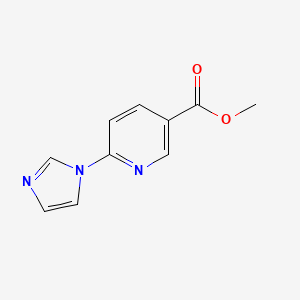
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B1308536.png)
![Ethyl 2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B1308542.png)
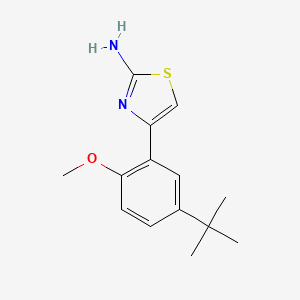
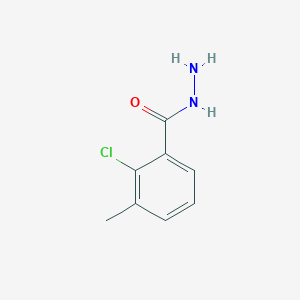
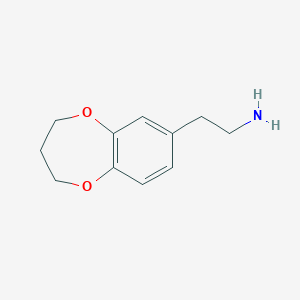
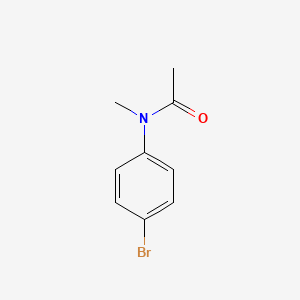
![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)
